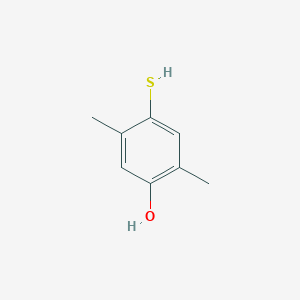

2,5-Dimethyl-4-sulfanylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

2,5-dimethyl-4-sulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-5-4-8(10)6(2)3-7(5)9/h3-4,9-10H,1-2H3 |

InChI Key |

YITMYRWCPXRBFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 4 Sulfanylphenol

Direct C-S Bond Formation Strategies

Direct formation of the carbon-sulfur bond on a phenolic backbone represents a primary strategy for synthesizing 2,5-Dimethyl-4-sulfanylphenol. These methods often focus on achieving high regioselectivity to install the sulfanyl (B85325) group at the C4 position of the 2,5-dimethylphenol (B165462) core.

The direct sulfenylation of 2,5-dimethylphenol is a key approach. A patented method from 1995 describes the reaction of 2,5-dimethylphenol with sulfur monochloride (S₂Cl₂) in methanol (B129727), followed by a reduction step. smolecule.comgoogle.com Another approach involves the reaction of phenols with sulfonyl hydrazides. For instance, the reaction of 2,5-dimethylphenol with various arylsulfonyl hydrazides can produce a range of unsymmetrical diaryl sulfides. rsc.org This method has been shown to be effective for a variety of substituted phenols, including those with electron-donating and electron-withdrawing groups. rsc.org

A study on the regioselective thiolation of electron-rich arenes, such as 2,5-dimethylphenol, utilized sulfonyl hydrazides as the sulfur source in a [Bmim][Br] ionic liquid medium. rsc.orgresearchgate.net This catalyst-free method offers a greener alternative for C-S bond formation. rsc.org The reaction conditions and yields for the synthesis of various diaryl sulfides from 2,5-dimethylphenol are summarized below.

| Sulfonyl Hydrazide | Product | Yield (%) |

| p-Tolylsulfonyl hydrazide | 2,5-Dimethyl-4-(p-tolylthio)phenol | 82 |

| p-Nitrophenylsulfonyl hydrazide | 2,5-Dimethyl-4-((4-nitrophenyl)thio)phenol | 78 |

| p-tert-Butylphenylsulfonyl hydrazide | 4-((4-(tert-Butyl)phenyl)thio)-2,5-dimethylphenol | 75 |

Table 1: Synthesis of Diaryl Sulfides from 2,5-Dimethylphenol rsc.org

Transition metal catalysis has become an effective method for C–S bond formation. beilstein-journals.orgmdpi.com Cobalt(II)-catalyzed systems have been explored for the regioselective ortho-C–H sulfenylation of free phenols. mdpi.com While this typically directs the sulfanyl group to the position ortho to the hydroxyl group, modifications to the catalytic system and directing groups can influence the regioselectivity. mdpi.com The development of these methods is part of a broader effort to functionalize C-H bonds directly, which avoids the need for pre-functionalized starting materials. beilstein-journals.org

Recent research has focused on developing metal-free synthetic routes to avoid the use of potentially toxic and expensive metal catalysts. nih.govresearchgate.net One such approach involves the reaction of phenols with sulfonyl hydrazides in a recyclable ionic liquid, [Bmim][Br], which acts as the catalytic medium. rsc.orgresearchgate.net This method provides a versatile and environmentally friendly way to achieve thiolation of various phenols, including 2,5-dimethylphenol. rsc.org

Another metal-free approach utilizes an iodine/DMSO system to mediate the oxidative C-S bond formation. rsc.org This system has been shown to be effective for the thiolation of anilines and could potentially be adapted for phenols. rsc.org

Thiolation and Hydroxylation Routes

An alternative synthetic strategy involves the construction of the phenol (B47542) ring from non-aromatic precursors, incorporating the sulfanyl group during the process.

Iodine has been used as a catalyst for the formation of 2-arylsulfanylphenols from thiols and cyclohexanones. rsc.org This method relies on the dehydrogenation and tautomerization of the cyclohexanone (B45756) to form the phenol ring. rsc.org A plausible mechanism involves the oxidation of hydrogen iodide by DMSO to regenerate the iodine catalyst. beilstein-journals.org While not directly demonstrated for this compound, this strategy offers a potential route from appropriately substituted cyclohexanone precursors. Research has also shown that iodine can mediate the synthesis of methylthio-substituted catechols from cyclohexanones, where DMSO acts as the solvent, oxygen source, and methylthiolation agent. researchgate.net

Dimethyl sulfoxide (B87167) (DMSO) has emerged as a versatile reagent in organic synthesis, often participating in reactions beyond its role as a solvent. acs.orgmdpi.com In the context of phenol synthesis, DMSO can act as an oxidant and a source of a methylthio group. researchgate.net For instance, in the iodine-catalyzed synthesis of nitrophenols from cyclohexanones, DMSO serves as an effective solvent for the oxidation step. beilstein-journals.org It has been utilized in one-pot reactions for the dimerization and formylation of p-alkyl-substituted phenols. tandfonline.com In some iodine-mediated reactions, DMSO facilitates the oxidation of intermediates, regenerating the active catalytic species. rsc.orgbeilstein-journals.org This multifunctional nature makes DMSO a valuable component in designing efficient one-pot syntheses of substituted phenols. beilstein-journals.orgresearchgate.net

Nucleophilic and Electrophilic Substitution Pathways

The construction of the this compound framework heavily relies on reactions that form the critical aryl-sulfur bond. Both nucleophilic attacks by sulfur species and electrophilic additions to the aromatic ring are viable and well-documented strategies.

Michael Addition Reactions Involving Thiol Substrates and Benzoquinones

The Michael addition, or 1,4-conjugate addition, represents a powerful method for forming carbon-sulfur bonds. In the context of synthesizing sulfanylphenols, this reaction typically involves the addition of a nucleophilic thiol to an electrophilic α,β-unsaturated carbonyl system, such as a benzoquinone. The oxidation of polyphenols can lead to the formation of quinones, which are reactive intermediates. These quinones readily undergo Michael addition with nucleophilic groups like thiols. nih.gov

The reaction between a quinone and a thiol is kinetically favored over reactions with other nucleophiles like amines. nih.gov For instance, studies involving 4-methylbenzoquinone (4MBQ) demonstrate that its reaction with low-molecular-mass thiols is significantly faster (at least 5 x 10^5 times) than with amines. nih.gov This interaction proceeds through an intermediate adduct and results in the formation of a colorless thiol-phenol product upon rearomatization. nih.gov

A general synthetic scheme applicable to the formation of this compound would start with the corresponding benzoquinone, 2,5-dimethyl-1,4-benzoquinone. The addition of a suitable thiol reagent (e.g., H₂S or a protected equivalent) would lead to a hydroquinone (B1673460) intermediate, which upon tautomerization yields the target sulfanylphenol. A related synthesis for 4-amino-2-sulfanylphenol derivatives involves the oxidation of 4-aminophenol (B1666318) to a quinone-type structure, followed by the addition of an arylthiol. beilstein-journals.org This highlights the utility of quinone intermediates in the synthesis of substituted sulfanylphenols.

Nucleophilic Substitution Strategies for Aryl-Sulfanyl Linkages

The formation of aryl-sulfanyl linkages via nucleophilic substitution is a cornerstone of organosulfur chemistry. These strategies can involve either a sulfur nucleophile attacking an activated aryl electrophile or an aryl nucleophile attacking a sulfur electrophile.

A foundational patented method for preparing 4-mercaptophenols involves the reaction of a phenol, such as 2,5-dimethylphenol, with sulfur monochloride (S₂Cl₂). google.com This electrophilic substitution reaction is followed by a reduction step to yield the final product. google.com

Modern cross-coupling reactions offer alternative and often milder routes. The Chan-Lam-type C-S coupling, for example, uses a copper catalyst to couple sodium aryl sulfinates with organoboron compounds to furnish diaryl thioethers. organic-chemistry.org Another efficient, ligand-free method employs cuprous oxide (Cu₂O) to catalyze the formation of C-S bonds, producing a range of diaryl and alkylaryl sulfides in good yields. organic-chemistry.org Similarly, copper iodide (CuI) can catalyze the reaction between aryl iodides and thiophenols under relatively mild conditions with good functional group tolerance. organic-chemistry.org

In cases where the aromatic ring is sufficiently electron-deficient, direct intermolecular ipso aromatic nucleophilic substitution can occur. For example, various thiols can effectively displace the sulfonyl chloride group from electron-deficient benzenesulfonyl chlorides in a transition-metal-free process to form thioethers. researchgate.net

| Aryl Substrate | Sulfur Source | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Thiophenol | CuI (ligand-free) | Mild conditions | Diaryl Thioether | organic-chemistry.org |

| Aryl Halide | Thioglycolic Acid | Cu | - | Aryl Thioacetic Acid | organic-chemistry.org |

| Organoboron Compound | Sodium Aryl Sulfinate | Cu catalyst | - | Diaryl Thioether | organic-chemistry.org |

| General Aryl/Alkyl Halides | - | Cu₂O (ligand-free) | - | Diaryl/Alkylaryl Sulfides | organic-chemistry.org |

Base-Mediated Coupling and Cyclization of 2-Sulfanylphenols

Base-mediated reactions are crucial for both the formation of C-S bonds and for subsequent transformations of the resulting products. In the synthesis of aryl sulfides, a base is typically required to deprotonate the thiol, generating a more potent thiolate nucleophile for coupling reactions.

While many C-S coupling reactions rely on transition metal catalysts, base-mediation is a common feature. For instance, the copper-catalyzed coupling of 2-iodophenols with terminal alkynes is followed by a base-mediated cyclization to produce substituted benzo[b]furans. researchgate.net A similar strategy applied to 2-iodoanilines yields indoles. researchgate.net

In the context of 2-sulfanylphenols, these compounds can serve as precursors for heterocyclic systems through base-mediated intramolecular cyclization. A notable example is the synthesis of phenoxathiin (B166618) derivatives, where 2-[(2-halophenyl)sulfanyl]phenols undergo intramolecular cyclization in the presence of cesium carbonate (Cs₂CO₃) and a copper oxide catalyst at elevated temperatures. thieme-connect.com This demonstrates how a base facilitates the crucial ring-closing step in the synthesis of more complex molecules derived from sulfanylphenol scaffolds.

Oxidative and Reductive Transformations in Synthesis

Control over the oxidation state of the sulfur atom is critical in the synthesis and derivatization of this compound. Reductive methods are key to generating the final sulfanyl (-SH) group, while oxidative methods can be used to convert precursor thioethers into sulfoxides, which are valuable intermediates in their own right.

Chemoselective Oxidation of Thioethers to Sulfoxides

The selective oxidation of a thioether to a sulfoxide without further oxidation to the sulfone is a significant synthetic challenge. jchemrev.com A variety of chemoselective methods have been developed to achieve this transformation with high efficiency.

One effective system uses scandium triflate (Sc(OTf)₃) as a catalyst for the hydrogen peroxide-mediated monooxidation of alkyl-aryl sulfides. organic-chemistry.org This method is high-yielding, works under neutral conditions, and is compatible with many common protecting groups, minimizing over-oxidation. organic-chemistry.org Another approach employs a metal-free quinoid catalyst, 1-hexylKuQuinone (KuQ), which promotes a light-induced, chemoselective oxidation of thioethers to sulfoxides using molecular oxygen (O₂) as the oxidant in a fluorinated solvent. nih.govacs.orgorganic-chemistry.org This system is notable for being recyclable without a loss of activity. nih.govacs.org

Other successful strategies include the use of manganese porphyrins as molecular electrocatalysts for selective oxidation and the use of iodoxybenzoic acid (IBX) with tetraethylammonium (B1195904) bromide as a catalyst combination that offers short reaction times and high functional group tolerance. jchemrev.comorganic-chemistry.org

| Catalyst/Reagent | Oxidant | Key Features | Reference |

|---|---|---|---|

| Sc(OTf)₃ | H₂O₂ | High yield, mild, neutral conditions, minimal over-oxidation. | organic-chemistry.org |

| 1-hexylKuQuinone (KuQ) | O₂ (light-induced) | Metal-free, recyclable catalyst, high selectivity. | nih.govacs.org |

| Manganese Porphyrins | Electrochemical | Low applied potential, excellent substrate scope. | organic-chemistry.org |

| IBX / TEAB | - | Short reaction times, functional group compatibility. | jchemrev.com |

Reduction Strategies for Sulfanyl Group Generation

The final step in many syntheses of this compound and related compounds is the generation of the free sulfanyl (thiol) group from a precursor. This is typically achieved through the reduction of a disulfide or a related sulfur-containing functional group.

A prominent and direct method involves a two-step process where a phenol is first reacted with sulfur monochloride (S₂Cl₂) to form a disulfide intermediate. google.com This intermediate is then subjected to reduction in the presence of zinc metal and a mineral acid to cleave the disulfide bond and afford the desired 4-mercaptophenol. google.com This procedure is broadly applicable to a range of substituted phenols for the synthesis of their corresponding 4-sulfanyl derivatives. google.com

Another relevant, though distinct, strategy involves the reductive cleavage of a sulfonyl group. In some synthetic pathways, a sulfonyl functional group is installed on a phenol and later removed via reductive cleavage to yield the final product, demonstrating another application of reduction in phenol chemistry. rsc.org

Reaction Mechanisms and Kinetic Studies of 2,5 Dimethyl 4 Sulfanylphenol

Mechanistic Pathways of C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond in 2,5-dimethyl-4-sulfanylphenol is a critical aspect of its synthesis. The mechanistic pathways for the introduction of a sulfanyl (B85325) group onto an aromatic ring can generally proceed through either free radical or ionic intermediates.

The formation of a C-S bond via a free radical pathway would likely involve the generation of a thiyl radical (RS•) and its subsequent reaction with a dimethylphenol-derived radical. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of such paramagnetic species. researchgate.net

In a hypothetical scenario, the reaction could be initiated by a radical initiator, leading to the formation of a thiyl radical. This radical could then add to the aromatic ring of 2,5-dimethylphenol (B165462) at the position para to the hydroxyl group, which is activated towards radical attack. The resulting radical intermediate would then be oxidized to the final product. EPR spectroscopy could be employed to detect the presence of these radical intermediates, providing insights into the reaction mechanism. nih.govresearchgate.net The g-value and hyperfine splitting patterns observed in the EPR spectrum would be characteristic of the specific radical species involved. grafiati.com

Illustrative EPR Data for a Hypothetical Thiyl Radical Intermediate:

| Parameter | Hypothetical Value | Significance |

| g-value | ~2.004 | Characteristic of organic free radicals. grafiati.com |

| Hyperfine Coupling Constants | a(H) = 0.2 - 0.8 mT | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei, aiding in structural elucidation. |

Note: This data is illustrative and based on typical values for organic radicals.

Ionic mechanisms for the formation of the C-S bond in this compound are more commonly encountered in synthetic organic chemistry. These reactions typically proceed through electrophilic aromatic substitution or nucleophilic aromatic substitution pathways.

In an electrophilic aromatic substitution, a sulfur-containing electrophile would react with the electron-rich 2,5-dimethylphenol ring. msu.edumasterorganicchemistry.com The hydroxyl and methyl groups are activating and ortho-, para-directing, making the 4-position susceptible to electrophilic attack. The reaction would proceed via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org

Alternatively, a nucleophilic aromatic substitution could be envisioned if a suitable leaving group were present at the 4-position of the 2,5-dimethylphenol ring. A sulfur nucleophile, such as the hydrosulfide anion (SH⁻), could then displace the leaving group to form the C-S bond. openstax.org

Detailed Studies of Oxidation and Reduction Mechanisms Involving the Sulfanyl Moiety

The sulfanyl group (-SH) of this compound is redox-active and can participate in a variety of oxidation and reduction reactions. ebsco.comwikipedia.org

Oxidation: Mild oxidation of the thiol group can lead to the formation of a disulfide bond, resulting in a dimeric structure. openstax.org This process is often reversible. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). researchgate.net The specific oxidation product would depend on the nature of the oxidant and the reaction conditions.

Reduction: The disulfide dimer of this compound could be reduced back to the thiol using appropriate reducing agents, such as zinc and acid. openstax.org

Computational Analysis of Reaction Pathways and Transition States (e.g., DFT studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms, predict reaction pathways, and characterize transition states. researchgate.netrsc.org While specific DFT studies on this compound are not reported, such studies on analogous aromatic sulfur compounds have provided valuable insights. nih.gov

A DFT study on the C-S bond formation would involve calculating the energies of reactants, intermediates, transition states, and products for various proposed mechanisms (e.g., radical vs. ionic). The mechanism with the lowest activation energy barrier would be predicted as the most favorable pathway. Furthermore, DFT calculations can provide information about the geometry of transition states, bond lengths and angles, and the distribution of electron density throughout the reaction. mdpi.com

Illustrative Calculated Energy Profile for a Hypothetical Reaction Pathway:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | +5 |

| Transition State 2 | +20 |

| Products | -10 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Kinetics of Formation and Degradation Reactions

The study of the kinetics of the formation and degradation of this compound would provide crucial information about the rates of these reactions and the factors that influence them. nih.gov Kinetic studies typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration).

Advanced Spectroscopic Characterization of 2,5 Dimethyl 4 Sulfanylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2,5-Dimethyl-4-sulfanylphenol is predicted to exhibit distinct signals corresponding to each unique proton environment. The hydroxyl (-OH) and sulfanyl (B85325) (-SH) protons are expected to appear as singlets with variable chemical shifts, influenced by solvent, concentration, and temperature. The two aromatic protons, being non-equivalent, would likely appear as singlets. The two methyl groups (-CH₃) attached to the aromatic ring are also in distinct chemical environments and are therefore expected to produce two separate singlets in the aliphatic region of the spectrum.

Aromatic Protons (H-3, H-6): These protons are adjacent to different substituents, leading to distinct chemical shifts, anticipated in the 6.5-7.5 ppm range.

Methyl Protons (2-CH₃, 5-CH₃): These will appear as sharp singlets, likely between 2.0 and 2.5 ppm.

Sulfanyl Proton (-SH): The thiol proton typically resonates between 3.0 and 4.0 ppm as a singlet.

Hydroxyl Proton (-OH): This proton's signal is broad and its chemical shift is variable, generally appearing between 4.0 and 7.0 ppm.

In the ¹³C NMR spectrum, all eight carbon atoms of this compound are chemically non-equivalent and should therefore produce eight distinct signals. The chemical shifts are influenced by the nature of the attached substituents (-OH, -SH, -CH₃). Aromatic carbons typically resonate between 110 and 160 ppm. The carbon atoms directly bonded to the electronegative oxygen (C-1) and sulfur (C-4) atoms are expected to be significantly deshielded. The methyl carbons will appear at higher field, typically between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| C1-OH | 4.0 - 7.0 | 150 - 158 | singlet (broad) |

| C2-CH₃ | 2.0 - 2.5 | 15 - 20 | singlet |

| C3-H | 6.5 - 7.5 | 115 - 125 | singlet |

| C4-SH | 3.0 - 4.0 | 120 - 130 | singlet |

| C5-CH₃ | 2.0 - 2.5 | 20 - 25 | singlet |

Coupling constant analysis further refines the structural assignment. While the aromatic protons are predicted to be singlets due to their isolation, long-range couplings (⁴J) of 2-3 Hz might be observable under high-resolution conditions, which would appear as slight broadening or very fine splitting. organicchemistrydata.orgacdlabs.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy. For this compound, with a molecular formula of C₈H₁₀OS, the exact mass can be calculated by summing the precise masses of its constituent isotopes. This high-precision measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Molecular Formula: C₈H₁₀OS

Calculated Exact Mass: 154.0452 Da

The fragmentation of the molecular ion (M⁺˙) in the mass spectrometer provides a structural fingerprint. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the ring system. libretexts.org Key fragmentation pathways for this compound would likely involve the loss of small radicals or neutral molecules. A primary fragmentation event is often the cleavage of a C-C bond next to the ring, leading to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 139. nist.gov Another common fragmentation for phenols is the loss of a carbon monoxide (CO) molecule, and for thiophenols, the loss of a thioformyl radical (•CHS) or carbon monosulfide (CS) is possible. researchgate.netdocbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula | Lost Fragment |

|---|---|---|---|

| 154 | Molecular Ion | [C₈H₁₀OS]⁺˙ | - |

| 139 | Loss of methyl radical | [C₇H₇OS]⁺ | •CH₃ |

| 121 | Loss of sulfanyl radical | [C₈H₉O]⁺ | •SH |

| 107 | Benzylic cleavage | [C₇H₇O]⁺ | •CH₃, S |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of both a hydroxyl (-OH) and a sulfanyl (-SH) group gives rise to distinct stretching vibrations.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

S-H Stretch: A sharp, weaker absorption band is characteristic of the sulfanyl group and typically appears in the range of 2550-2600 cm⁻¹. researchgate.net

Aromatic C-H Stretch: This appears as a series of sharp bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions due to the methyl groups are expected just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring. nist.gov

C-O Stretch: A strong band for the phenolic C-O bond is anticipated around 1200-1260 cm⁻¹.

C-S Stretch: This vibration typically gives a weak absorption in the 600-800 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200 - 3600 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| > 3000 | C-H Stretch | Aromatic | Medium |

| < 3000 | C-H Stretch | Methyl (-CH₃) | Medium |

| 2550 - 2600 | S-H Stretch | Sulfanyl (-SH) | Weak, Sharp |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1200 - 1260 | C-O Stretch | Phenolic Ether | Strong |

Advanced Spectroscopic Techniques for Isomer Differentiation and Stereochemistry

While 1D NMR, MS, and FT-IR provide substantial structural information, advanced techniques can offer definitive confirmation and are crucial for distinguishing between isomers. For this compound, isomers could include 2,6-Dimethyl-4-sulfanylphenol or 3,5-Dimethyl-4-sulfanylphenol.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for this purpose.

COSY: Would confirm the lack of coupling between the two isolated aromatic protons.

HMBC: This experiment would be particularly powerful, revealing long-range (2- and 3-bond) correlations between protons and carbons. For instance, correlations from the methyl protons to the quaternary and protonated carbons of the ring would unambiguously establish the 2,5-substitution pattern and differentiate it from other isomers.

As this compound is an achiral molecule, it does not possess stereoisomers, and therefore, techniques for determining stereochemistry are not applicable.

Computational Chemistry and Theoretical Studies of 2,5 Dimethyl 4 Sulfanylphenol

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. From the electron density, a wide range of molecular properties can be calculated.

Thermodynamic and Kinetic Parameter Calculations

Computational methods are frequently used to predict the thermodynamic properties of molecules and the energetics of their reactions.

Conformational Analysis and Tautomeric Equilibria Determination

Molecules with rotatable bonds, such as the sulfanyl (B85325) group in 2,5-Dimethyl-4-sulfanylphenol, can exist in multiple conformations. libretexts.orgresearchgate.net

A conformational analysis would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. nih.govutdallas.edu Additionally, the potential for tautomerism, such as the equilibrium between the phenol (B47542) and a possible keto form, could be investigated, although the phenolic form is expected to be overwhelmingly favored for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the sulfur and oxygen atoms, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed over the aromatic system, representing its capacity to accept electrons. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

While the frameworks for these computational analyses are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Future research in this area would be valuable for a more complete understanding of this important aroma compound.

Occurrence, Formation, and Biosynthetic Pathways of 2,5 Dimethyl 4 Sulfanylphenol

Identification in Natural Matrices and Biological Samples

Direct identification of 2,5-Dimethyl-4-sulfanylphenol in natural or biological samples is not extensively documented in scientific literature. However, its formation is plausible in matrices where its chemical precursor, 2,5-dimethylphenol (B165462), is present, particularly under conditions that facilitate sulfur incorporation. 2,5-dimethylphenol has been identified in a variety of foods, often as a product of thermal processing or fermentation. Its presence in these matrices provides the necessary foundation for the subsequent formation of its sulfanyl (B85325) derivative.

Key natural and food-related sources of the precursor compound, 2,5-dimethylphenol, are outlined below. The existence of this precursor in these environments suggests they are potential matrices where this compound could be formed in situ.

| Matrix | Context of Occurrence for Precursor (2,5-Dimethylphenol) | Potential for Sulfanylphenol Formation |

|---|---|---|

| Coffee | Generated during the roasting of coffee beans. | High potential during roasting via Maillard reactions involving sulfur-containing amino acids. |

| Smoked Foods | A component of wood smoke, imparting flavor to smoked meats and fish. | Moderate potential, as sulfur compounds are also present in smoke and food matrices. |

| Whisky | Contributes to the peaty and smoky aroma, derived from peat smoke used to dry malted barley. | Potential exists during malting and aging processes where sulfur compounds from yeast and barley are available. |

| Tea | Found in certain types of black and oolong teas as a result of processing. | Potential during fermentation and firing/drying stages where amino acids and catechins react. |

Biosynthetic Routes of Sulfanylphenols from Precursors

The biosynthesis of sulfanylphenols, including this compound, is not characterized by a single, dedicated pathway but can be postulated through the convergence of general enzymatic processes involving phenol (B47542) oxidation and sulfur metabolism.

A plausible biosynthetic route involves the enzymatic oxidation of the phenolic precursor followed by the addition of a sulfur-containing nucleophile. This pathway is predicated on the activity of common oxidoreductase enzymes and the availability of biological sulfur donors like the amino acid cysteine.

The proposed enzymatic sequence is as follows:

Enzymatic Oxidation: An oxidoreductase enzyme, such as a polyphenol oxidase (PPO) or laccase, catalyzes the oxidation of 2,5-dimethylphenol. These enzymes convert the phenol into a highly reactive electrophilic intermediate, 2,5-dimethyl-1,4-benzoquinone.

Nucleophilic Addition: The o-quinone intermediate is susceptible to nucleophilic attack. researchgate.net The thiol group (-SH) of cysteine, a primary biological sulfur carrier, can act as the nucleophile. researchgate.net This reaction forms a covalent bond between the sulfur atom and the aromatic ring, creating a cysteine-phenol adduct.

Reduction/Cleavage: The resulting adduct can then be processed further. A reduction step could regenerate the hydroquinone (B1673460) form, or enzymatic cleavage could potentially remove parts of the cysteine molecule, leaving the sulfanyl group attached to the phenol.

| Step | Description | Key Components | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | The phenolic ring of 2,5-dimethylphenol is oxidized. | 2,5-Dimethylphenol, Polyphenol Oxidase (PPO) / Laccase, O₂ | 2,5-Dimethyl-1,4-benzoquinone |

| 2. Thiol Addition | The thiol group of a sulfur donor adds to the activated quinone ring. | 2,5-Dimethyl-1,4-benzoquinone, Cysteine (or H₂S) | Cysteinyl-2,5-dimethylphenol adduct |

| 3. Final Formation | The adduct is reduced or cleaved to yield the final sulfanylphenol. | Adduct, Reductases / Lyases | This compound |

Microorganisms possess diverse metabolic capabilities, including the degradation of aromatic compounds and the assimilation of sulfur, making them potential producers of sulfanylphenols. mdpi.com Gut microbiota, for instance, show a significant capacity for processing phenolic substrates. mdpi.com While a specific pathway for this compound has not been identified, a hypothetical microbial route can be proposed based on known metabolic functions.

This route would involve a microbe taking up the precursor, 2,5-dimethylphenol, from its environment. The organism would then utilize its internal sulfur assimilation pathways, which convert inorganic sulfate (B86663) into reactive biological forms like cysteine. mdpi.com Specialized enzymes within the microbe could then catalyze the "sulfanylation" or "thiolation" of the aromatic ring, directly attaching a thiol group to the phenol. This process would be an example of microbial biotransformation, where a microorganism modifies an external compound using its native enzymatic machinery. Various marine microorganisms are known to produce a wide array of sulfur-containing natural products, demonstrating the biological capacity for such syntheses. nih.gov

Chemical Formation Mechanisms in Complex Systems (e.g., Maillard Reactions)

Beyond biological synthesis, this compound can be formed through chemical reactions in complex systems, most notably the Maillard reaction, which occurs during the thermal processing of food. wikipedia.org This non-enzymatic browning reaction is a primary source of flavor and aroma compounds in cooked, roasted, and baked goods. sandiego.edu

The formation of sulfanylphenols in this context relies on the interaction between three key components: a reducing sugar, an amino acid, and the phenol precursor.

The mechanism proceeds as follows:

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid at elevated temperatures (typically 140-165°C). wikipedia.org

When the sulfur-containing amino acid L-cysteine participates in this reaction, it undergoes thermal degradation (specifically, the Strecker degradation) to release reactive sulfur species, primarily hydrogen sulfide (B99878) (H₂S). ntou.edu.tw

This highly reactive H₂S can then participate in secondary reactions. In a food matrix that also contains 2,5-dimethylphenol (such as roasting coffee), the H₂S can react with the phenol's aromatic ring. This addition is often facilitated by the in situ oxidation of the phenol to its more reactive quinone form, which readily adds the H₂S nucleophile.

Subsequent chemical reduction of the intermediate yields the final stable product, this compound. The interaction between Maillard reaction intermediates and other food components, like lipids and phenols, is a known pathway for the generation of novel flavor compounds. ntou.edu.twresearchgate.net

| Component/Condition | Role in Formation | Example |

|---|---|---|

| Phenol Precursor | The aromatic backbone for the final product. | 2,5-Dimethylphenol |

| Sulfur Source | Provides the sulfanyl (-SH) group. | Cysteine, Methionine |

| Maillard Reactants | Generate the reactive sulfur species (H₂S) upon heating. | Reducing sugars (e.g., glucose) and amino acids. nih.gov |

| Condition | Drives the reaction. | Thermal Processing (e.g., roasting, baking, cooking). wikipedia.org |

Chemical Derivatization and Targeted Functionalization of 2,5 Dimethyl 4 Sulfanylphenol

Modification of the Phenolic Hydroxyl Group for Enhanced Properties

The phenolic hydroxyl group is a primary site for functionalization, enabling the modulation of properties such as solubility, acidity, and hydrogen-bonding capability. Etherification and esterification are the most common strategies employed for its modification.

Etherification reactions are typically employed to replace the acidic proton of the hydroxyl group with an alkyl or aryl substituent, thereby converting the phenol (B47542) into a more chemically stable ether. A prevalent method for this transformation is the Williamson ether synthesis. wikipedia.orgorganic-synthesis.com This reaction involves the deprotonation of the phenol using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a nucleophilic phenoxide ion. organic-synthesis.comgordon.edu This intermediate subsequently reacts with an alkyl halide via a nucleophilic substitution (SN2) mechanism to yield the corresponding ether. masterorganicchemistry.com For 2,5-dimethyl-4-sulfanylphenol, this process must be conducted under conditions that avoid undesired side reactions at the sulfanyl (B85325) group.

Esterification introduces an acyl group to the phenolic oxygen, forming a phenyl ester. This transformation is often achieved through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or anhydrides. organic-chemistry.org The Schotten-Baumann reaction, for instance, involves treating the phenol with an acyl chloride in the presence of an aqueous base (e.g., sodium hydroxide). iitk.ac.invedantu.com The base neutralizes the HCl byproduct and facilitates the formation of the phenoxide, which then acts as the nucleophile. vedantu.comrajdhanicollege.ac.in Alternatively, Fischer esterification, which uses a carboxylic acid and a strong acid catalyst, can be employed, although it is an equilibrium process. masterorganicchemistry.com

The table below summarizes representative etherification and esterification reactions applicable to this compound.

| Reaction Type | Reagents | Product Class | Typical Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Phenolic Ether) | Inert solvent (e.g., Acetonitrile (B52724), DMF), often with heating. organic-synthesis.com |

| Esterification (Schotten-Baumann) | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., NaOH, Pyridine) | Aryl Ester (Phenyl Ester) | Aqueous base or organic solvent with a non-nucleophilic base. blogspot.com |

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Aryl Ester (Phenyl Ester) | Excess alcohol or removal of water to drive equilibrium. masterorganicchemistry.com |

Transformations of the Sulfanyl Moiety for Diverse Functionalities

The sulfanyl (-SH) group is a key functional handle, known for its nucleophilicity and susceptibility to oxidation, allowing for the introduction of various sulfur-based functionalities.

The sulfur atom in the sulfanyl group can exist in higher oxidation states, namely as a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). These transformations significantly alter the polarity, geometry, and coordinating ability of the sulfur moiety. The selective oxidation of sulfides to either sulfoxides or sulfones is a well-established process in organic synthesis. organic-chemistry.org

Control over the oxidation state is typically achieved by careful selection of the oxidizing agent and stoichiometry. organic-chemistry.org Mild oxidants or a single equivalent of a stronger oxidant tend to yield the sulfoxide as the primary product. Common reagents for this selective oxidation include sodium metaperiodate (NaIO₄) and one equivalent of hydrogen peroxide (H₂O₂). organic-chemistry.org Further oxidation to the sulfone can be accomplished by using more potent oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) (KMnO₄) or excess H₂O₂. organic-chemistry.org The choice of solvent can also play a crucial role in determining the reaction's outcome, with some systems yielding sulfoxides in one solvent and sulfones in another. rsc.org Electrochemical methods also offer a controlled route to both sulfoxides and sulfones by adjusting the electric current. acs.org

| Target Product | Typical Oxidizing Agent(s) | Conditions | Key Control Factor |

|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂), Sodium Metaperiodate (NaIO₄), Oxone | Controlled temperature, often in solvents like ethanol. rsc.org | Stoichiometry (approx. 1 equivalent of oxidant). organic-chemistry.org |

| Sulfone | Excess Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄), m-CPBA | More forcing conditions (higher temperature or longer reaction time). organic-chemistry.org | Excess oxidant (>2 equivalents). organic-chemistry.org |

Thiols are readily oxidized to form disulfides (-S-S-), a reaction that involves the coupling of two thiol molecules. This oxidative coupling is a fundamental transformation of the sulfanyl group. biolmolchem.com The resulting disulfide derivative of this compound would be a dimeric structure linked by a covalent sulfur-sulfur bond. This reaction can be promoted by a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by base or metal ions), hydrogen peroxide, or iodine. biolmolchem.com Dimethyl sulfoxide (DMSO) has also been reported as an effective oxidant for this purpose, particularly under acidic conditions. biolmolchem.com Furthermore, photo-oxidative coupling, which uses light to promote the reaction, represents a clean and efficient method for disulfide bond formation from thiophenol derivatives. researchgate.netrsc.org

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound has two available positions for electrophilic aromatic substitution: C-3 and C-6. The regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the four existing substituents.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its strong electron-donating resonance effect. ucalgary.calibretexts.org Similarly, the sulfanyl (-SH) and methyl (-CH₃) groups are also activating and ortho, para-directing. libretexts.org In this polysubstituted system, the directing effects are reinforcing.

Hydroxyl group (-OH at C-1): Directs incoming electrophiles to its ortho positions (C-2 and C-6) and its para position (C-4). Positions C-2 and C-4 are blocked. Therefore, the -OH group strongly directs toward C-6.

Sulfanyl group (-SH at C-4): Directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1). Positions C-1 and C-5 are blocked. Thus, the -SH group directs toward C-3.

Methyl group (-CH₃ at C-2): Directs to its ortho positions (C-1 and C-3) and para position (C-5). Positions C-1 and C-5 are blocked, leaving C-3 as the directed position.

Methyl group (-CH₃ at C-5): Directs to its ortho positions (C-4 and C-6) and para position (C-2). Positions C-2 and C-4 are blocked, leaving C-6 as the directed position.

Considering that the hydroxyl group is the most potent activating substituent on the ring, it is expected to exert the dominant directing influence. ucalgary.ca Therefore, electrophilic substitution is most likely to occur at C-6, the open position ortho to the powerful hydroxyl activating group. Substitution at C-3, which is ortho to the sulfanyl and one of the methyl groups, is also possible but may be sterically and electronically less favored than substitution at C-6. Reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to yield the 6-substituted derivative as the major product.

Catalytic Applications of 2,5 Dimethyl 4 Sulfanylphenol and Analogues

Role as Ligands in Organometallic Catalysis

Sterically hindered thiophenols, such as 2,5-dimethyl-4-sulfanylphenol and its analogues, serve as versatile ligands in organometallic catalysis. The soft nature of the sulfur atom makes it an excellent coordinator for a wide range of transition metals, while the bulky substituents provide a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst.

Thiolate ligands, formed by the deprotonation of thiols, are crucial in various catalytic systems. For instance, thiolate-protected gold nanoclusters have emerged as a significant class of functional materials in both fundamental and applied research due to their atomic precision and unique molecular-like properties. The ligands are not only vital for maintaining the structure of these nanoclusters but also influence their synthesis, physicochemical characteristics, and catalytic performance. In the realm of catalysis, these ligands can affect the accessibility of active sites, as well as the activity and selectivity of the gold nanocluster catalysts.

Furthermore, thiols can act as transient cooperative ligands in conjunction with metal complexes. In such systems, the thiol can reversibly coordinate to the metal center and participate in bond activation through metal-ligand cooperation. This approach has been successfully applied in ruthenium-catalyzed hydrogenation and dehydrogenation reactions, where the thiol ligand can either accelerate the reaction or act as an inhibitor to control selectivity.

Dinuclear nickel complexes featuring thiolate-functionalized N-heterocyclic carbene ligands have also been synthesized and studied for their electrochemical properties and catalytic activity in proton reduction for hydrogen evolution. The thiolate group in these complexes acts as a bridge between the two nickel centers.

Table 1: Examples of Organometallic Systems with Thiophenol-type Ligands

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Gold | Thiolate | Nanocluster catalysis | rsc.org |

| Ruthenium | Thiol (transient) | Hydrogenation/Dehydrogenation | nih.gov |

| Nickel | Thiolate-functionalized NHC | Electrocatalytic Proton Reduction | researchgate.net |

Application in Organic Synthesis as Catalysts or Intermediates

Beyond their role as ligands, thiophenol derivatives can directly participate in organic reactions as catalysts or reactive intermediates, leveraging the unique reactivity of the sulfhydryl group.

Promoting C-H Bond Activation and Functionalization

The direct functionalization of C–H bonds is a powerful strategy in organic synthesis, and thiophenol derivatives have been shown to play a role in these transformations. For instance, thioether ligands have been demonstrated to promote palladium-catalyzed oxidative C–H functionalization of heteroarenes. This approach has been applied to the synthesis of pharmaceutical intermediates and conjugated materials. Mechanistic studies have revealed a unique "electrophilic concerted metalation-deprotonation" (eCMD) mechanism that accounts for the observed ligand effects and provides a basis for predicting and controlling selectivity.

In a different approach, a metal-free, visible-light-induced aerobic regioselective thiolation of phenols with thiophenols has been reported. This cross-coupling reaction exhibits broad functional group tolerance and high regioselectivity. Mechanistic investigations suggest that a disulfide radical cation is a key intermediate in this photocatalytic cycle. By controlling the stoichiometry of the reactants, it is possible to selectively form either sulfide (B99878) or sulfoxide (B87167) products in a one-pot reaction.

Facilitating Selective Oxidation Reactions

The oxidation of thiols to disulfides is a fundamental transformation with biological and synthetic importance. Sterically hindered phenols, a class to which this compound belongs, are known to be readily oxidized, often forming stable phenoxyl radicals. This reactivity can be harnessed in catalytic oxidation processes.

Various catalytic systems have been developed for the selective oxidation of thiols. For example, iron(III)-tetraphenylporphyrin can catalyze the selective oxidation of thiols to disulfides using urea-hydrogen peroxide as the oxidant. This system demonstrates high selectivity for the S-S coupling even in the presence of other oxidizable functional groups. Another example involves the use of dichlorodioxomolybdenum(VI) as a catalyst for the selective and quantitative conversion of thiols to disulfides with dimethyl sulfoxide as the oxidant under mild conditions.

The catalytic aerobic oxidation of thiophenols to their corresponding disulfides can also be achieved using polyether amine as a recyclable base catalyst at room temperature, with molecular oxygen as the terminal oxidant. This method is environmentally friendly and economically viable, avoiding the use of expensive and stoichiometric oxidants.

Table 2: Catalytic Systems for Selective Thiol Oxidation

| Catalyst | Oxidant | Substrate Scope | Key Features |

| Iron(III)-tetraphenylporphyrin | Urea-Hydrogen Peroxide | Various thiols | High selectivity for S-S coupling |

| Dichlorodioxomolybdenum(VI) | Dimethyl Sulfoxide | Aromatic, non-aromatic, and heteroaromatic thiols | Mild conditions, quantitative conversion |

| Polyether amine | Molecular Oxygen | Thiophenols with electron-donating and -withdrawing groups | Recyclable catalyst, environmentally friendly |

Design and Synthesis of Heterogeneous Catalysts Incorporating Sulfanylphenol Moieties

Immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation, catalyst recycling, and improved stability. Thiol-functionalized supports have been extensively used for the immobilization of metal complexes and nanoparticles.

One approach involves the use of thiol-functionalized polymers to anchor metal catalysts. For example, palladium complexes have been immobilized on thiol-functionalized epoxy resins encapsulated on a magnetic core. These heterogeneous catalysts can be easily recovered using a magnetic field and have shown good activity and selectivity in reactions such as the Heck coupling and hydrogenation.

Silver thiolate nanoclusters can themselves act as supports for other catalytically active species. Chiral amino alcohol ligands have been functionalized onto silver thiolate nanoclusters to create a nanostructured heterogeneous catalyst for asymmetric reactions. These catalysts are easily recoverable by centrifugation.

Another strategy involves the covalent immobilization of molecules onto solid supports using light-activatable and thiol-reactive cross-linking reagents. This allows for the oriented and site-specific attachment of catalysts or other functional molecules to surfaces like glass or polystyrene.

Furthermore, supported nickel oxide nanoclusters have been prepared and used for the oxidative coupling of thiophenol. The catalytic activity was found to be dependent on the structure of the support and the size of the NiO nanoclusters.

The incorporation of sulfanylphenol moieties onto solid supports can be achieved through various surface modification techniques, allowing for the design of robust and recyclable heterogeneous catalysts for a range of organic transformations.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, stands as the leading approach for the separation and identification of 2,5-Dimethyl-4-sulfanylphenol. mdpi.com The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and the volatility of the compound.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography is a primary technique for the analysis of volatile thiols like this compound. nih.gov The coupling of GC with a mass spectrometer (GC-MS) provides a powerful tool for both identification and quantification. dss.go.th For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed, operating in Selected Reaction Monitoring (SRM) mode. nih.gov

Due to the high reactivity of thiols, direct analysis can be difficult. Therefore, derivatization is a common strategy to improve chromatographic performance and detection limits. mdpi.com Reagents such as ethyl propiolate (ETP) or pentafluorobenzyl bromide (PFBBr) are used to convert thiols into more stable and readily detectable derivatives. mdpi.comnih.govnih.gov For instance, the analysis of polyfunctional thiols in beer and wine has been successfully achieved using ETP derivatization followed by GC-MS/MS. nih.gov

The selection of the GC column is critical for separating the analyte from interfering matrix components. Apolar stationary phases, such as those containing 5% phenylmethylpolysiloxane, are commonly used for the analysis of alkylphenols and related compounds. oiv.int

Table 1: Illustrative GC-MS/MS Parameters for Thiol Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| GC System | Gas chromatograph with a triple quadrupole mass spectrometer | nih.govthermofisher.com |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | oiv.intlcms.cz |

| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) | thermofisher.comlcms.cz |

| Carrier Gas | Helium | lcms.cz |

| Oven Program | Initial temp 40-50°C, ramped to 250-300°C | oiv.intlcms.cz |

| MS Ionization | Electron Ionization (EI), 70 eV | lcms.cz |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | nih.govthermofisher.com |

Liquid Chromatography (LC) with Mass Spectrometry (MS) Detection

While GC-MS is more common for volatile thiols, liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative. mdpi.com A significant advantage of LC-based methods is the ability to analyze thermally labile or less volatile compounds without the need for high temperatures that could cause degradation.

However, underivatized thiols are not typically amenable to detection by common LC-MS ionization techniques like electrospray ionization (ESI). researchgate.net Therefore, derivatization is generally mandatory for their analysis by LC-MS/MS. researchgate.net The use of UPLC-MS/MS (Ultra-Performance Liquid Chromatography) can offer rapid and highly efficient separations. nih.gov For related alkylphenols, methods using LC-MS/MS with ESI in negative ion mode have been developed, monitoring for the deprotonated molecule [M-H]⁻ as the precursor ion. shimadzu.com

Table 2: Illustrative LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| LC System | UPLC or HPLC with a tandem mass spectrometer | nih.govnih.gov |

| Column | Reversed-phase (e.g., C18) | lcms.cz |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with additives (e.g., ammonium (B1175870) formate) | lcms.cz |

| MS Ionization | Heated Electrospray Ionization (HESI), negative mode | shimadzu.comresearchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

Method Validation and Performance Characteristics

Validation is essential to ensure that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. nih.gov Key validation parameters are established to define the performance and limitations of the methodology.

Specificity and Selectivity Determination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, specificity is achieved by the separation of the analyte peak from other compounds. The use of mass spectrometry as a detector, particularly in MS/MS mode, provides a high degree of selectivity by monitoring for specific precursor-to-product ion transitions, which are unique to the target compound. nih.govthermofisher.com This minimizes the risk of interferences from the complex matrix. thermofisher.com

Accuracy, Precision, Linearity, Range, Detection and Quantitation Limits

These performance characteristics are fundamental to validating a quantitative method.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov For thiol analysis in wine, acceptable recoveries have been reported in the range of 90-111%. nih.govresearchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov For trace thiol analysis, RSD values of less than 15% are generally considered acceptable. nih.govresearchgate.net

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are typically generated with a minimum of five concentration levels. shimadzu.com For analyses of alkylphenols and related compounds, excellent linearity with coefficients of determination (R²) greater than 0.99 is consistently achieved. thermofisher.com

Range is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. nih.gov

Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov For potent aroma compounds like thiols, it is crucial that the LOD and LOQ are below their sensory perception thresholds. nih.govcolab.ws

Table 3: Representative Method Performance Data for Thiol Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | thermofisher.com |

| Accuracy (Recovery) | 79 - 113% | colab.ws |

| Precision (RSD) | < 15% | nih.govresearchgate.net |

| LOD | 0.19 - 27 ng/L | nih.gov |

| LOQ | Below sensory threshold | colab.ws |

Sample Preparation and Enrichment Strategies for Complex Matrices

Given the ultra-trace concentrations of this compound in most samples, a sample preparation step that includes extraction and enrichment is indispensable. unimi.itnih.gov The goal is to isolate the analyte from the matrix and concentrate it to a level suitable for instrumental analysis. sigmaaldrich.com

Solid-Phase Microextraction (SPME) : This is a solvent-free technique widely used for extracting volatile and semi-volatile compounds from liquid or gas phases. sigmaaldrich.comajevonline.org In headspace SPME (HS-SPME), a coated fiber is exposed to the vapor phase above the sample, which is ideal for volatile thiols. nih.govsigmaaldrich.comnih.gov The choice of fiber coating is critical for selective extraction. sigmaaldrich.com

Stir Bar Sorptive Extraction (SBSE) : SBSE is similar in principle to SPME but uses a larger volume of the sorptive phase (polydimethylsiloxane, PDMS) coated onto a magnetic stir bar. nih.govnih.gov This provides a higher enrichment factor, making it suitable for trace analysis. nih.gov SBSE with in-situ derivatization has been successfully applied to the analysis of polyfunctional thiols in beer. nih.gov

Solid-Phase Extraction (SPE) : SPE is a conventional extraction technique used to isolate analytes from a liquid sample. For thiols, specific SPE cartridges can be used for selective isolation. For example, a method using a silver ion-based SPE sorbent has been developed for the selective capture of volatile thiols from wine, effectively reducing matrix interferences. colab.wsnih.gov

These enrichment techniques are crucial for achieving the low detection limits required for the analysis of potent aroma compounds like this compound. nih.gov

Environmental Fate and Biotransformation of 2,5 Dimethyl 4 Sulfanylphenol

Microbial Biodegradation Studies

The microbial breakdown of phenolic compounds is a key process in their removal from the environment. While specific studies on 2,5-Dimethyl-4-sulfanylphenol are limited, extensive research on related dimethylphenols and aromatic sulfur compounds provides a strong basis for understanding its likely fate.

Identification of Bacterial Strains Involved in Phenolic Compound Degradation

A diverse range of bacteria has been identified with the ability to degrade phenolic compounds, utilizing them as a source of carbon and energy. These microorganisms are typically isolated from environments contaminated with industrial effluents, such as activated sludge and river water. Genera frequently implicated in the degradation of phenols and their derivatives include Pseudomonas, Rhodococcus, Acinetobacter, and Alcaligenes. For instance, various Pseudomonas species are well-known for their metabolic versatility in breaking down aromatic hydrocarbons. Strains of Rhodococcus have demonstrated the ability to degrade substituted thiophenes, suggesting a capacity to metabolize sulfur-containing aromatic compounds. It is highly probable that similar consortia of bacteria are involved in the breakdown of this compound in the environment.

| Bacterial Genus | Known to Degrade |

| Pseudomonas | Phenols, Dimethylphenols |

| Rhodococcus | Substituted Thiophenes |

| Acinetobacter | Phenolic Compounds |

| Alcaligenes | Phenolic Compounds |

Elucidation of Ring-Cleavage Pathways (e.g., ortho- and meta-cleavage)

The central mechanism in the aerobic bacterial degradation of aromatic compounds is the enzymatic cleavage of the benzene ring. This process is typically preceded by hydroxylation of the aromatic ring to form a dihydroxy intermediate, such as a catechol derivative. Following this, the ring is opened through one of two primary pathways: the ortho-cleavage (or intradiol) pathway or the meta-cleavage (or extradiol) pathway.

In the ortho-cleavage pathway , the bond between the two hydroxyl groups of the catechol intermediate is cleaved by catechol 1,2-dioxygenase. This leads to the formation of cis,cis-muconic acid, which is then further metabolized through the β-ketoadipate pathway to intermediates of the Krebs cycle.

In the meta-cleavage pathway , the bond adjacent to one of the hydroxyl groups is cleaved by catechol 2,3-dioxygenase. This results in the formation of 2-hydroxymuconic semialdehyde, which is subsequently processed through a different series of enzymatic reactions to also yield Krebs cycle intermediates.

The specific pathway utilized by a microorganism can depend on the bacterial strain and the specific substituents on the phenolic ring. For dimethylphenols, both pathways have been observed.

Analysis of Intermediate Metabolites and Dead-End Products

During the microbial degradation of substituted phenols, a series of intermediate metabolites are formed. For dimethylphenols, the initial step is often the oxidation of a methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid. The aromatic ring is then hydroxylated to form a methyl- or dimethylcatechol.

In some cases, the degradation process may not proceed to complete mineralization, leading to the accumulation of so-called "dead-end" products. For example, in the biodegradation of certain dimethylphenols, the formation of 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid has been reported as dead-end products. The presence of the sulfanyl (B85325) group in this compound could potentially lead to the formation of sulfur-containing dead-end products, although specific research on this is lacking. The microbial degradation of thiophenes is known to result in the quantitative release of the sulfur as sulfate (B86663).

| Precursor Compound (Analog) | Intermediate Metabolites | Dead-End Products |

| Dimethylphenols | Methylcatechols, Dimethylcatechols | 4-hydroxy-3-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid |

| Thiophenes | Not fully elucidated | Sulfate (from sulfur) |

Abiotic Degradation Mechanisms in Environmental Compartments

In addition to microbial action, this compound can be degraded in the environment through abiotic processes, primarily driven by sunlight and reactive chemical species.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light, particularly in the ultraviolet (UV) spectrum. For substituted phenols, photolysis can proceed through the formation of a phenoxyl radical. This highly reactive intermediate can then undergo various reactions, including rearrangement, dimerization, or reaction with other molecules.

In the case of thiophenols, photooxidation is a significant degradation pathway, often leading to the formation of disulfides through the coupling of two thiophenoxyl radicals. The presence of methyl groups on the aromatic ring of this compound may influence the specific photoproducts formed.

Oxidative Transformation in Aqueous and Atmospheric Environments

In aqueous environments, this compound can be oxidized by reactive oxygen species, most notably the hydroxyl radical (•OH). The reaction of hydroxyl radicals with dimethylphenols is known to be rapid and can lead to the formation of hydroxylated and ring-opened products. In the atmosphere, gas-phase reactions with hydroxyl radicals are expected to be a major sink for volatile phenolic compounds. These reactions can lead to the formation of more highly oxygenated products, such as dihydroxy and trihydroxy toluenes from the oxidation of cresols (methylphenols).

Furthermore, thiophenols are susceptible to air oxidation, which can lead to the formation of disulfides. The rate of this reaction can be influenced by factors such as pH and the presence of catalysts. The atmospheric oxidation of cresols can also lead to the formation of secondary organic aerosols.

| Degradation Mechanism | Reactant/Energy Source | Potential Transformation Products |

| Photolysis | UV light | Phenoxyl radicals, Disulfides, Rearrangement products |

| Aqueous Oxidation | Hydroxyl radicals (•OH) | Hydroxylated derivatives, Ring-opened products |

| Atmospheric Oxidation | Hydroxyl radicals (•OH), Oxygen | Dihydroxy and trihydroxy derivatives, Disulfides, Secondary organic aerosols |

Environmental Remediation Strategies (e.g., Bioremediation)

Currently, there is a notable lack of specific research and documented strategies for the environmental remediation of this compound. Extensive searches of available scientific literature and environmental databases did not yield specific methods or studies focused on the removal or degradation of this particular compound from soil, water, or air.

While general remediation techniques exist for broader categories of related substances, such as phenolic and organosulfur compounds, the unique chemical structure of this compound necessitates targeted research to determine effective and environmentally safe remediation approaches. The presence of both a phenol (B47542) group and a sulfanyl group may influence its behavior in the environment and its susceptibility to different remediation technologies.

Bioremediation, a common and often effective strategy for phenolic compounds, utilizes microorganisms to break down contaminants into less harmful substances. However, the efficacy of bioremediation for this compound would depend on identifying microbial strains capable of metabolizing this specific sulfur-containing phenol. No such studies have been identified.

Similarly, other potential remediation strategies, such as advanced oxidation processes (AOPs), adsorption using activated carbon, or chemical precipitation, have not been specifically evaluated for their effectiveness in treating contamination by this compound.

The absence of specific data highlights a significant gap in the environmental science literature. Future research is required to investigate the fate, transport, and potential remediation of this compound to develop appropriate environmental management and cleanup strategies in the event of its release.

Table of Research Data on Environmental Remediation of this compound

| Remediation Strategy | Organism/Method | Target Contaminant | Efficiency | Reference |

| Data Not Available | Data Not Available | This compound | Data Not Available | N/A |

Interactions with Biological Systems: Mechanistic and in Vitro Research

Molecular Target Identification and Binding Studies

Comprehensive searches of scientific databases did not yield specific studies identifying the molecular targets of 2,5-dimethyl-4-sulfanylphenol or detailing its binding interactions with enzymes such as protein kinases or VEGFR-2. While research exists on various phenol (B47542) and thiophenol derivatives, this information is not directly applicable to the unique structure of this compound.

There is no available research data from in vitro assays, such as kinase inhibition assays or receptor binding studies, that specifically examines the effect of this compound on the activity of protein kinases or the vascular endothelial growth factor receptor 2 (VEGFR-2). Consequently, key metrics like IC50 or Ki values, which would quantify its inhibitory potency, are unknown for this compound.

Molecular modeling or experimental studies, such as X-ray crystallography or NMR spectroscopy, detailing the specific hydrogen bonds and aromatic interactions between this compound and any biological target have not been published. While the structure of the molecule, featuring a hydroxyl and a sulfanyl (B85325) group on a dimethylated phenol ring, suggests the potential for such interactions, no specific analyses have been performed.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2,5-Dimethyl-4-sulfanylphenol?

Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Catalyst selection : Palladium or copper catalysts are effective for coupling reactions involving sulfanyl groups, as demonstrated in analogous sulfanyl-acetamide syntheses .

- Temperature and time : Reactions typically proceed at 60–100°C for 6–24 hours, with prolonged heating improving yield but risking side reactions (e.g., oxidation of the sulfanyl group) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent undesired oxidation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- NMR spectroscopy : and NMR verify substituent positions (e.g., methyl groups at C2/C5, sulfanyl at C4). Aromatic proton signals in the 6.5–7.5 ppm range and methyl groups near 2.1–2.4 ppm are diagnostic .

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H] at m/z 170.06 for CH_{10OS) .

- FTIR spectroscopy : Stretching vibrations for -SH (2550–2600 cm) and phenolic -OH (3200–3600 cm) validate functional groups .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of sulfanyl group introduction in phenolic derivatives?

Regioselectivity is influenced by:

- Electronic effects : Electron-donating methyl groups at C2/C5 direct electrophilic substitution to the para position (C4) via resonance stabilization of intermediates .

- Steric hindrance : Ortho positions (C1/C3) are disfavored due to steric clashes with adjacent methyl groups, as shown in crystallographic studies of related compounds .

- Catalytic mediation : Transition-metal catalysts (e.g., CuI) facilitate thiolation via oxidative addition/reductive elimination cycles, with ligand choice (e.g., phenanthroline) modulating site preference .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfanylphenol derivatives?

Discrepancies often arise from:

- Purity variations : Impurities (e.g., oxidized disulfides) skew bioassay results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and quantify residual solvents by GC-MS .

- Assay conditions : Differences in solvent (DMSO vs. ethanol), pH, or cell lines affect activity. Standardize protocols using OECD guidelines and include positive controls (e.g., gallic acid for antioxidant assays) .

- Structural analogs : Subtle differences in substituent placement (e.g., 2,4- vs. 2,5-dimethyl isomers) drastically alter bioactivity. Use X-ray crystallography or NOESY NMR to confirm regiochemistry .

Q. What advanced techniques elucidate the compound’s supramolecular interactions in biological systems?

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., phenolic -OH with protein backbone amides) and π-π stacking interactions with aromatic residues .

- Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., tyrosinase), guided by crystallographic data from sulfonamide analogs .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (k, k) to receptors, with immobilization via thiol-gold chemistry .

Q. How can researchers design derivatives to enhance the compound’s stability without compromising bioactivity?

- Protective group strategies : Acetylate the phenolic -OH (using acetic anhydride) or replace -SH with stable bioisosteres (e.g., methylsulfonyl) to reduce oxidation .

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogen substitutions (e.g., F, Cl at C6) and test for retained antimicrobial/antioxidant activity via disk diffusion or DPPH assays .

- Accelerated stability testing : Expose derivatives to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks, monitoring degradation via LC-MS .

Q. Notes on Evidence Usage

- Synthesis methodologies and characterization techniques are cross-referenced from peer-reviewed studies on structurally related sulfanylphenols and acetamides .

- Crystallographic and mechanistic insights derive from sulfonamide and thienopyrimidine analogs, validated via publicly available structural data .

- Commercial or non-peer-reviewed sources (e.g., PubChem, BenchChem) were excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.